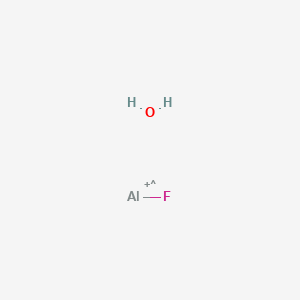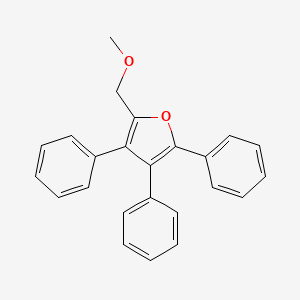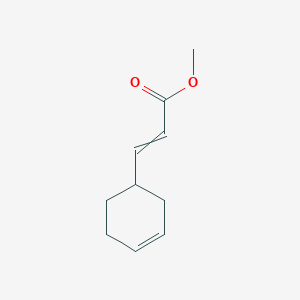![molecular formula C11H20O2 B14339651 [4-(2-Methoxypropan-2-yl)cyclohex-1-en-1-yl]methanol CAS No. 103984-82-3](/img/structure/B14339651.png)
[4-(2-Methoxypropan-2-yl)cyclohex-1-en-1-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(2-Methoxypropan-2-yl)cyclohex-1-en-1-yl]methanol is an organic compound with a complex structure that includes a cyclohexene ring substituted with a methoxypropan-2-yl group and a methanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2-Methoxypropan-2-yl)cyclohex-1-en-1-yl]methanol typically involves the following steps:
Formation of the Cyclohexene Ring: The initial step involves the formation of the cyclohexene ring through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Methoxypropan-2-yl Group: The methoxypropan-2-yl group is introduced via an alkylation reaction using a suitable alkylating agent.
Addition of the Methanol Group: The final step involves the addition of the methanol group through a hydroxylation reaction, typically using a hydroxylating agent such as hydrogen peroxide in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: [4-(2-Methoxypropan-2-yl)cyclohex-1-en-1-yl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: It can undergo substitution reactions where the methoxypropan-2-yl group or the methanol group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of halogenated derivatives or other substituted compounds.
Applications De Recherche Scientifique
[4-(2-Methoxypropan-2-yl)cyclohex-1-en-1-yl]methanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which [4-(2-Methoxypropan-2-yl)cyclohex-1-en-1-yl]methanol exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexanol: A simple alcohol with a cyclohexane ring.
Methoxycyclohexane: A compound with a methoxy group attached to a cyclohexane ring.
Propan-2-ol: A simple alcohol with a three-carbon chain.
Uniqueness
[4-(2-Methoxypropan-2-yl)cyclohex-1-en-1-yl]methanol is unique due to its combination of a cyclohexene ring, a methoxypropan-2-yl group, and a methanol group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in scientific research and industry.
Propriétés
Numéro CAS |
103984-82-3 |
|---|---|
Formule moléculaire |
C11H20O2 |
Poids moléculaire |
184.27 g/mol |
Nom IUPAC |
[4-(2-methoxypropan-2-yl)cyclohexen-1-yl]methanol |
InChI |
InChI=1S/C11H20O2/c1-11(2,13-3)10-6-4-9(8-12)5-7-10/h4,10,12H,5-8H2,1-3H3 |
Clé InChI |
ATLKLQSADQFPDD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1CCC(=CC1)CO)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


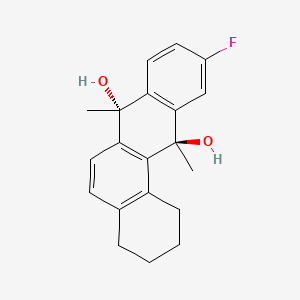
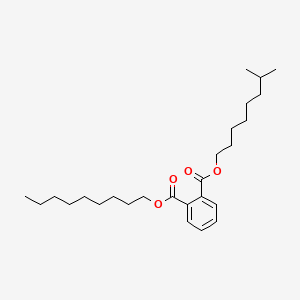
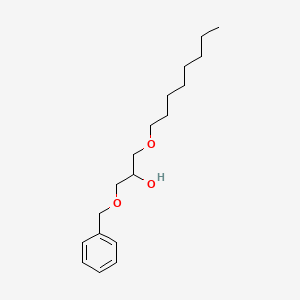

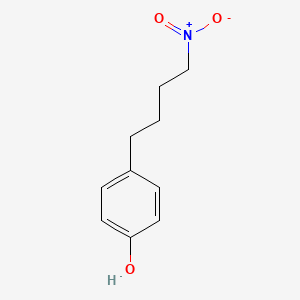

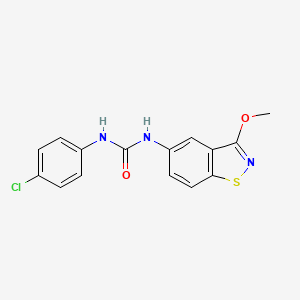

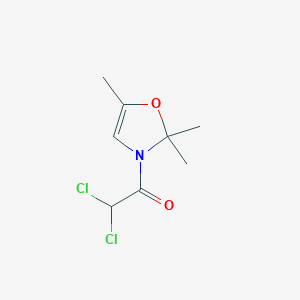
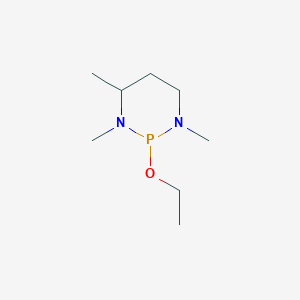
![1-Ethenyl-2-methyl-5-[1-(2-methyl-1H-pyrrol-1-yl)ethyl]-1H-pyrrole](/img/structure/B14339647.png)
